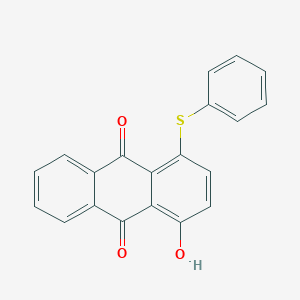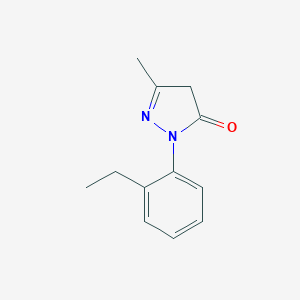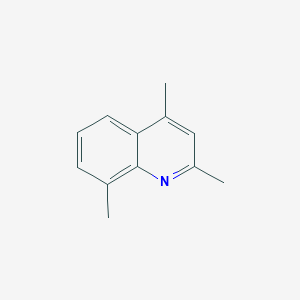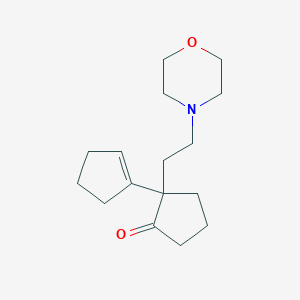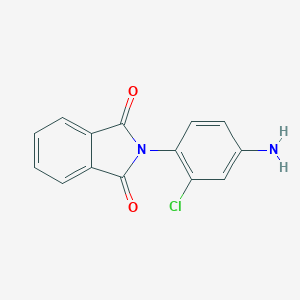
N-(4-Amino-2-chlorphenyl)phthalimid
Übersicht
Beschreibung
N-(4-Amino-2-chlorophenyl)phthalimide is a chemical compound that serves as a building block for various polyimides and has potential applications in materials science, particularly in the development of polymers with high thermal stability and desirable mechanical properties. The compound is characterized by the presence of a phthalimide group and a chlorine-substituted amino group on the phenyl ring, which can influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of N-(4-Amino-2-chlorophenyl)phthalimide derivatives involves various chemical reactions, including polycondensation and cyclization. For instance, a new phthalimide-containing diamine was synthesized and polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Another example is the synthesis of novel asymmetric diamines from 3-chloro-N-aminophthalimide and 4-aminobenzenethiol, which were then used to create a series of polyimides . Additionally, a topochemical cyclization reaction of N-(para-chlorophenyl) phthalanilic acid leads to the formation of N-(para-chlorophenyl) phthalimide .
Molecular Structure Analysis
The molecular structure of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are closely related to N-(4-Amino-2-chlorophenyl)phthalimide, has been characterized by single-crystal X-ray crystallography. These structures exhibit different space groups and are stabilized by various intra- and intermolecular hydrogen-bond interactions, as well as π-π stacking interactions . The crystal structure of N-(para-chlorophenyl) phthalimide has also been determined, showing the importance of molecular conformers and packing in the solid state .
Chemical Reactions Analysis
The chemical reactivity of N-(4-Amino-2-chlorophenyl)phthalimide derivatives is highlighted by their ability to undergo polycondensation reactions to form polyimides with high thermal stability. These reactions are facilitated by the presence of reactive amino groups and the phthalimide moiety, which can interact with various tetracarboxylic acid dianhydrides . The topochemical cyclization of N-(para-chlorophenyl) phthalanilic acid to form N-(para-chlorophenyl) phthalimide is another example of a specific chemical transformation involving this class of compounds .
Physical and Chemical Properties Analysis
Polyimides derived from N-(4-Amino-2-chlorophenyl)phthalimide and related compounds exhibit high glass transition temperatures, enhanced thermal stabilities, and good mechanical properties. They also show improved solubility compared to polymers based on other diamines, which is advantageous for processing and application purposes . The crystalline transitions observed in some polymers indicate that the molecular structure can influence the physical properties of the resulting materials . The presence of fluorine and phthalimide moieties in some derivatives leads to excellent solubility, high glass-transition temperature, good thermal stability, and low dielectric constants, which are desirable features for electronic applications .
Wissenschaftliche Forschungsanwendungen
Antiepileptische Eigenschaften
N-(4-Amino-2-chlorphenyl)phthalimid: wurde als Antiepileptikum identifiziert . Es ist Teil der Sigma-Bibliothek pharmakologisch aktiver Verbindungen (LOPAC 1280), einer Sammlung von Verbindungen, die für das Screening in der pharmakologischen Forschung bereit sind. Dies deutet auf einen möglichen Einsatz bei der Entwicklung neuer Behandlungen für Epilepsie und andere Krampfanfälle hin.
Krebstherapie
Die Forschung hat gezeigt, dass Derivate von Phthalimid, wie This compound, vielversprechend in der Krebstherapie sind . Insbesondere zeigte ein Derivat, bekannt als FT-12, antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter Panc-1, Sk-mel-28 und PC-3. Es reduzierte auch die Fähigkeit, neue Klone zu bilden, und induzierte Nekrose und Apoptose in Krebszellen.
Zellzyklusanalyse
Die Verbindung wurde in der Zellzyklusanalyse während der Forschung zu ihren antineoplastischen Aktivitäten eingesetzt . Es wurde festgestellt, dass es eine Irreversibilität im Zellzyklus verursacht, die eine Arretierung in der S-Phase induziert, die eine kritische Phase für die DNA-Replikation ist.
Klonogenes Assay
Im Bereich der Krebsforschung wurde This compound in klonogenen Assays verwendet, um die Fähigkeit einer einzelnen Zelle zu beurteilen, zu einer Kolonie heranzuwachsen . Dieser Assay hilft beim Verständnis der Wirksamkeit von Krebsbehandlungen.
Molekulare Hybridisierung
Die Verbindung dient als Basis für die molekulare Hybridisierung, ein Verfahren, bei dem verschiedene pharmakophore Kerne kombiniert werden, um neue Medikamente zu entwickeln, die darauf abzielen, die Krebsbehandlung zu verbessern . Dieser Ansatz ist in der pharmazeutischen Chemie von Bedeutung für die Synthese neuer Medikamente mit verbesserter Wirksamkeit und reduzierter Toxizität.
Pharmakologisches Screening
Als Teil von LOPAC 1280 wird This compound im Hochdurchsatz-Screening eingesetzt, um seine biologische Aktivität an verschiedenen pharmakologischen Zielmolekülen zu identifizieren . Dies hilft bei der Entdeckung neuer therapeutischer Verwendungen der Verbindung.
Wirkmechanismus
Target of Action
It has been identified as ananticonvulsant , suggesting that it likely interacts with targets involved in neuronal signaling.
Mode of Action
As an anticonvulsant, it may modulate the activity of ion channels or neurotransmitter systems to decrease neuronal excitability .
Biochemical Pathways
Given its anticonvulsant activity, it may influence pathways related to neuronal signaling and excitability .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and distribution.
Result of Action
As an anticonvulsant, it likely reduces neuronal excitability, potentially preventing or reducing the frequency of seizures .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its activity .
Eigenschaften
IUPAC Name |
2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZDMSPFGPTPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424953 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19348-53-9 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

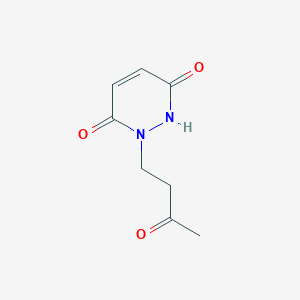
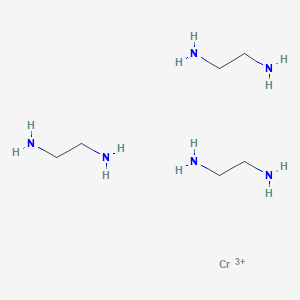
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

